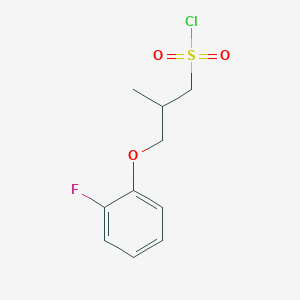

3-(2-Fluorophenoxy)-2-methylpropane-1-sulfonyl chloride

Description

3-(2-Fluorophenoxy)-2-methylpropane-1-sulfonyl chloride is a chemical compound that features a fluorinated aromatic ring, an ether linkage, and a sulfonyl chloride functional group

Properties

Molecular Formula |

C10H12ClFO3S |

|---|---|

Molecular Weight |

266.72 g/mol |

IUPAC Name |

3-(2-fluorophenoxy)-2-methylpropane-1-sulfonyl chloride |

InChI |

InChI=1S/C10H12ClFO3S/c1-8(7-16(11,13)14)6-15-10-5-3-2-4-9(10)12/h2-5,8H,6-7H2,1H3 |

InChI Key |

NOODDFNZRQYOTL-UHFFFAOYSA-N |

Canonical SMILES |

CC(COC1=CC=CC=C1F)CS(=O)(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluorophenoxy)-2-methylpropane-1-sulfonyl chloride typically involves the following steps:

Starting Materials: The synthesis begins with 2-fluorophenol and 2-methylpropane-1-sulfonyl chloride.

Ether Formation: The 2-fluorophenol undergoes a nucleophilic substitution reaction with an appropriate alkylating agent to form 2-fluorophenoxy-2-methylpropane.

Sulfonylation: The resulting ether is then treated with sulfonyl chloride under controlled conditions to introduce the sulfonyl chloride group.

Industrial Production Methods

In an industrial setting, the production of 3-(2-Fluorophenoxy)-2-methylpropane-1-sulfonyl chloride may involve continuous flow reactors to ensure precise control over reaction conditions, such as temperature, pressure, and reagent concentrations. This approach enhances yield and purity while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluorophenoxy)-2-methylpropane-1-sulfonyl chloride can undergo various chemical reactions, including:

Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.

Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common.

Substitution Reactions: The fluorine atom on the aromatic ring can be substituted under specific conditions, leading to the formation of various derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines or alcohols in the presence of a base (e.g., triethylamine) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Substitution: Catalysts such as palladium or copper may be used for aromatic substitution reactions.

Major Products

Sulfonamides: Formed by reaction with amines.

Sulfonates: Formed by reaction with alcohols.

Fluorinated Derivatives: Formed by substitution of the fluorine atom.

Scientific Research Applications

3-(2-Fluorophenoxy)-2-methylpropane-1-sulfonyl chloride has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

Medicinal Chemistry:

Materials Science: Utilized in the preparation of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2-Fluorophenoxy)-2-methylpropane-1-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. The fluorine atom on the aromatic ring can also influence the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

3-(2-Fluorophenoxy)propanamide: Similar structure but with an amide group instead of a sulfonyl chloride.

3-[(2-Fluorophenoxy)methyl]benzaldehyde: Contains a benzaldehyde group instead of a sulfonyl chloride.

Uniqueness

3-(2-Fluorophenoxy)-2-methylpropane-1-sulfonyl chloride is unique due to the presence of both a fluorinated aromatic ring and a sulfonyl chloride group

Biological Activity

3-(2-Fluorophenoxy)-2-methylpropane-1-sulfonyl chloride is a sulfonyl chloride compound that has garnered attention for its potential biological activities. Sulfonyl chlorides are known for their reactivity and versatility in medicinal chemistry, often serving as intermediates in the synthesis of biologically active compounds. This article reviews the biological activity of this specific compound, focusing on its antibacterial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 3-(2-Fluorophenoxy)-2-methylpropane-1-sulfonyl chloride features a fluorinated phenoxy group, which enhances its lipophilicity and potential interaction with biological targets. The sulfonyl chloride functional group is crucial for its reactivity, allowing it to form covalent bonds with nucleophiles in biological systems.

Antibacterial Activity

Research has demonstrated that sulfonyl chlorides can exhibit significant antibacterial properties. For instance, compounds similar to 3-(2-Fluorophenoxy)-2-methylpropane-1-sulfonyl chloride have been tested against various bacterial strains, including Gram-positive and Gram-negative bacteria.

In a study evaluating the antibacterial activity of sulfonamide derivatives, compounds were assessed using the disc diffusion method against Staphylococcus aureus and Escherichia coli. Results indicated that several derivatives showed moderate to good activity, with minimum inhibitory concentrations (MIC) ranging from 16 µM to 64 µM depending on the structural modifications made to the sulfonamide backbone .

| Compound | Bacterial Strain | MIC (µM) | Zone of Inhibition (mm) |

|---|---|---|---|

| 3-(2-Fluorophenoxy)-2-methylpropane-1-sulfonyl chloride | S. aureus | 32 | 15 |

| Similar derivative A | E. coli | 64 | 12 |

| Similar derivative B | P. aeruginosa | 16 | 18 |

The mechanism by which sulfonyl chlorides exert their antibacterial effects often involves the inhibition of bacterial enzymes critical for folate synthesis. This is primarily achieved through competitive inhibition of enzymes such as dihydropteroate synthase, which is essential for the biosynthesis of tetrahydrofolate . By disrupting folate synthesis, these compounds hinder bacterial growth and replication.

Case Studies

- Synthesis and Evaluation : A study synthesized various sulfonamide derivatives, including those related to 3-(2-Fluorophenoxy)-2-methylpropane-1-sulfonyl chloride. The synthesized compounds underwent molecular docking studies against DNA Gyrase A, revealing significant binding affinities that suggest potential as next-generation antimicrobial agents .

- In Vivo Studies : Further investigations into the in vivo efficacy of similar compounds demonstrated their ability to reduce bacterial load in infected animal models, indicating promising therapeutic applications .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for preparing 3-(2-fluorophenoxy)-2-methylpropane-1-sulfonyl chloride, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves sulfonation and subsequent chlorination. A common approach is the reaction of 3-(2-fluorophenoxy)-2-methylpropanol with chlorosulfonic acid under controlled anhydrous conditions (0–5°C, 2–4 hours), followed by purification via fractional distillation. Yield optimization requires precise stoichiometric ratios (e.g., 1:1.2 alcohol to chlorosulfonic acid) and inert gas environments to prevent hydrolysis .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

- Methodological Answer :

- ¹H/¹³C NMR : The fluorophenoxy group shows distinct aromatic splitting patterns (e.g., doublets at δ 6.8–7.3 ppm in ¹H NMR). The sulfonyl chloride group quaternary carbon appears at ~55 ppm in ¹³C NMR .

- FT-IR : Strong S=O stretching vibrations near 1360 cm⁻¹ and 1170 cm⁻¹ confirm the sulfonyl chloride moiety .

- Mass Spectrometry (HRMS) : Look for molecular ion clusters around m/z 268.5 (M⁺) with isotopic patterns indicative of chlorine .

Q. How does the compound’s stability vary under different storage conditions, and what degradation products are observed?

- Methodological Answer : The compound is hygroscopic and prone to hydrolysis, forming 3-(2-fluorophenoxy)-2-methylpropane-1-sulfonic acid. Stability tests show:

- Short-term (7 days) : Degradation <5% at –20°C under argon.

- Room temperature (25°C) : 20% degradation in 48 hours with visible precipitate.

- Recommended storage: Sealed amber vials with molecular sieves at –20°C .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions, and how do computational studies support these findings?

- Methodological Answer : The sulfonyl chloride group acts as a strong electrophile. Density Functional Theory (DFT) studies reveal a low energy barrier (~15 kcal/mol) for nucleophilic attack at the sulfur atom. Kinetic experiments (e.g., with amines) show second-order kinetics, with rate constants (k) increasing with solvent polarity (e.g., k = 0.45 M⁻¹s⁻¹ in DMSO vs. 0.12 M⁻¹s⁻¹ in toluene) .

Q. How can researchers resolve contradictions in reported bioactivity data for derivatives of this compound?

- Methodological Answer : Discrepancies in cytotoxicity assays (e.g., IC₅₀ values ranging from 8–50 µM) often stem from:

- Cell line variability : Use standardized cell lines (e.g., HepG2 vs. HEK293) with matched passage numbers.

- Solvent effects : DMSO concentrations >0.1% may artifactually suppress activity.

- Validation : Cross-validate using orthogonal assays (e.g., ATP quantification vs. apoptosis markers) .

Q. What strategies optimize the compound’s use in synthesizing fluorinated polymers, and how do structural modifications affect material properties?

- Methodological Answer : Copolymerization with acrylates via radical initiators (e.g., AIBN) produces sulfonated fluoropolymers. Key parameters:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.